2H-chromene-3-carboxylic acid
Overview
Description
2H-chromene-3-carboxylic acid is a heterocyclic compound belonging to the chromene family. Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules
Mechanism of Action
Target of Action
It’s known that the compound is synthesized via a solvent-controlled and rhodium(iii)-catalyzed c-h activation/unusual [3 + 3] annulation sequence .
Mode of Action
The mode of action of 2H-chromene-3-carboxylic acid involves a solvent-controlled and rhodium(III)-catalyzed C-H activation/unusual [3 + 3] annulation sequence . This transformation represents the first example of using an α-methylene-β-lactone unit as the three-carbon source in transition-metal-catalyzed C-H activations through selective alkyl C-O bond cleavage .
Biochemical Pathways
The compound is synthesized via a solvent-controlled and rhodium(iii)-catalyzed c-h activation/unusual [3 + 3] annulation sequence , which could potentially impact related biochemical pathways.
Result of Action
The compound is synthesized via a solvent-controlled and rhodium(iii)-catalyzed c-h activation/unusual [3 + 3] annulation sequence , which could potentially have various molecular and cellular effects.
Action Environment
The compound is synthesized via a solvent-controlled and rhodium(iii)-catalyzed c-h activation/unusual [3 + 3] annulation sequence , which suggests that the solvent environment could potentially influence its action.
Biochemical Analysis
Biochemical Properties
It is known that the compound plays a role in biochemical reactions
Molecular Mechanism
The molecular mechanism of 2H-chromene-3-carboxylic acid involves a solvent-controlled and rhodium (III)-catalyzed C-H activation/unusual [3 + 3] annulation sequence . This transformation represents the first example of using an α-methylene-β-lactone unit as the three-carbon source in transition-metal-catalyzed C-H activations through selective alkyl C-O bond cleavage .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2H-chromene-3-carboxylic acid can be synthesized through various methods. One efficient method involves a solvent-controlled and rhodium (III)-catalyzed C-H activation/[3 + 3] annulation sequence. This method uses N-phenoxyacetamides and methyleneoxetanones as a three-carbon source . Another method involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with anilines in dry dimethylformamide in the presence of diisopropylethylamine and propyl phosphoric acid anhydride .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2H-chromene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various substituted chromenes and chromene derivatives, which are valuable in pharmaceutical and chemical research .
Scientific Research Applications
2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an antioxidant, antimicrobial, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, Alzheimer’s, and HIV.
Industry: Utilized in the production of dyes, perfumes, and other industrial chemicals.
Comparison with Similar Compounds
2H-chromene-3-carboxylic acid is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Coumarin: Known for its anticoagulant properties.
Warfarin: A widely used anticoagulant in medicine.
Hymecromone: Used as a choleretic and antispasmodic agent.
These compounds share some structural similarities but differ in their specific applications and biological activities.
Properties
IUPAC Name |
2H-chromene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBZQUFVQZPPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20313967 | |
Record name | 2H-chromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20313967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22649-28-1 | |
Record name | 22649-28-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279235 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-chromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20313967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Chromene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do structural modifications of 2H-chromene-3-carboxylic acid affect its activity as an endothelin-A receptor antagonist?
A1: Research indicates that specific structural features are crucial for potent and selective binding to the endothelin-A receptor. For example, the (R)-enantiomer of this compound with a benzo[1,3]dioxol-5-yl group at the 2-position, an isopropoxy group at the 6-position, and a hydrophobic group at the 4-position exhibits significantly enhanced activity. [, ]
Q2: Can you provide an example of a potent endothelin-A receptor antagonist derived from this compound?
A2: (R)-2-(Benzo[1,3]dioxol-5-yl)-6-isopropyloxy-4-(4-methoxyphenyl)-2H-chromene-3-carboxylic acid (S-1255) represents a potent endothelin-A receptor antagonist with an IC50 value of 0.19 nM. This compound displays 630-fold selectivity for the endothelin-A receptor over the endothelin-B receptor. []
Q3: Are there any structural modifications that improve the selectivity of this compound derivatives for aldo-keto reductase 1B10 (AKR1B10) over aldose reductase?
A3: Studies demonstrate that removing the 4-methoxyphenylimino moiety and replacing the benzylamide group with phenylpropylamide in 7-hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamide (HMPC) leads to derivatives with enhanced AKR1B10 inhibitory potency and selectivity. Notably, compounds 4c and 4e exhibit superior selectivity compared to HMPC. [, ]
Q4: How does this compound interact with the endothelin-A receptor?
A4: While the precise binding mechanism requires further investigation, research suggests that the m,p-methylenedioxyphenyl, carboxyl, and isopropoxy groups on the (R)-2H-chromene skeleton play essential roles in binding to the endothelin-A receptor. []
Q5: Can this compound derivatives be used for purposes other than as endothelin receptor antagonists?
A6: Yes, these compounds have shown potential in other applications. For instance, certain derivatives act as negative and positive allosteric modulators of NMDA receptors, suggesting potential therapeutic applications for neurological and psychiatric conditions. []
Q6: Are there any examples of this compound derivatives exhibiting antibacterial activity?
A7: Research indicates that certain derivatives, particularly halogenated compounds, display promising antibacterial activity, with some exhibiting approximately 70% activity compared to standard antibiotics. []
Q7: How are this compound derivatives being explored for cancer treatment?
A8: Studies have focused on the development of AKR1B10 inhibitors, as AKR1B10 overexpression is linked to lung cancer progression. Notably, certain derivatives have shown significant suppression of lung cancer cell migration, proliferation, and metastasis, even in cisplatin-resistant cells. []
Q8: Can you describe a method for synthesizing this compound derivatives containing a 1,2,4-oxadiazole moiety?
A9: One approach involves using N'-hydroxy-2-oxo-2H-chromene-3-carboximidamides as precursors, which are synthesized from corresponding 2-oxo-2H-chromene-3-carboxylic acids. These precursors react with various reagents to yield the desired 1,2,4-oxadiazole-containing derivatives. []
Q9: Are there any green chemistry approaches for synthesizing this compound?
A10: Yes, researchers have explored microwave-assisted synthesis using WELFSA (Water Extract of Lemon Fruit Shell Ash) as a catalyst. This method provides a rapid and environmentally friendly alternative to conventional synthetic routes. []
Q10: What spectroscopic techniques are commonly employed to characterize this compound derivatives?
A11: Researchers commonly employ techniques like IR, 1H-NMR, 13C-NMR, and HRMS to elucidate the structures of these compounds. For instance, the presence of specific functional groups and the connectivity of atoms within the molecule can be confirmed through these analyses. [, , , , ]
Q11: What is known about the stability of this compound derivatives under various conditions?
A12: While specific stability data varies depending on the derivative, some studies suggest good thermal stability with no significant weight loss observed up to 380°C. [] Further research is needed to fully understand their stability profile under different conditions.
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